molecular formula C22H19N3O3 B251848 N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide

Cat. No. B251848
M. Wt: 373.4 g/mol
InChI Key: ORKFWVPMGUEYLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide, also known as BIX-01294, is a small molecule inhibitor that has been widely used in scientific research. Its chemical structure consists of a benzimidazole ring and a phenoxyacetic acid moiety.

Mechanism of Action

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide binds to the SET domain of G9a and blocks its enzymatic activity. The SET domain is responsible for the transfer of the methyl group from S-adenosylmethionine (SAM) to the lysine residue of histone H3. By inhibiting the SET domain, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide prevents the methylation of H3K9 and promotes gene expression.
Biochemical and Physiological Effects:
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has been shown to have various biochemical and physiological effects. It can induce cell differentiation, inhibit cell proliferation, and promote apoptosis in cancer cells. It can also enhance the reprogramming efficiency of induced pluripotent stem cells (iPSCs) and improve the quality of iPSC-derived cells. In addition, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has been reported to have neuroprotective effects in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has several advantages for lab experiments. It is a specific inhibitor of G9a and does not affect other histone methyltransferases. It is also cell-permeable and can be easily administered to cells or animals. However, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has some limitations. It has a short half-life and requires frequent administration to maintain its inhibitory effect. It can also have off-target effects at high concentrations.

Future Directions

There are several future directions for the use of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide in scientific research. One direction is to investigate the role of G9a in different biological processes, such as aging, metabolism, and immunity. Another direction is to develop more potent and selective inhibitors of G9a based on the structure of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide. Furthermore, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide can be used as a tool to study the epigenetic regulation of gene expression and to develop new therapies for cancer and other diseases.

Synthesis Methods

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide can be synthesized through a multistep reaction starting from 4-methoxyphenol and 2-nitrophenylacetic acid. The synthesis involves the reduction of the nitro group, followed by the condensation of the resulting amine with 2-(4-methoxyphenoxy)acetyl chloride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has been extensively used in scientific research as an inhibitor of histone methyltransferase G9a. G9a is responsible for the methylation of histone H3 at lysine 9 (H3K9), which is associated with gene repression. N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide inhibits the activity of G9a, leading to the reduction of H3K9 methylation and the activation of gene expression. N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has been used to study the role of G9a in various biological processes, including embryonic development, stem cell differentiation, and cancer.

properties

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C22H19N3O3/c1-27-17-9-11-18(12-10-17)28-14-21(26)23-16-6-4-5-15(13-16)22-24-19-7-2-3-8-20(19)25-22/h2-13H,14H2,1H3,(H,23,26)(H,24,25)

InChI Key

ORKFWVPMGUEYLG-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.